1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21-15-13-23(8-7-22-9-11-26-12-10-22)18(24)16(15)17(20-19(21)25)14-5-3-2-4-6-14/h2-6,17H,7-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUVXESYXJECNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound possesses a complex structure characterized by a pyrrolopyrimidine core with various substituents that may influence its biological activity. The presence of the morpholine group is particularly noteworthy as it can enhance solubility and bioavailability.
Research indicates that this compound may interact with various biological targets. Preliminary studies suggest that it could act as an inhibitor of specific kinases involved in cancer pathways, potentially affecting cell proliferation and survival.
Biological Activity
-
Anticancer Properties :
- The compound has shown promising results in inhibiting the growth of several cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxicity against leukemia cells, with IC50 values indicating effective inhibition at low concentrations (e.g., around 0.3 µM for MV4-11 cells) .
- It has been suggested that the mechanism involves the downregulation of phospho-ERK1/2 levels, which are critical in the MAPK signaling pathway associated with cancer cell proliferation .
- Inhibition of Kinases :
-
Selectivity and Toxicity :
- While the compound exhibits potent anticancer activity, its selectivity for cancer cells over normal cells remains a critical area for investigation. Studies have indicated a dose-dependent relationship between efficacy and toxicity, necessitating further exploration to optimize therapeutic windows .
Case Studies
Several case studies have explored the biological effects of similar compounds within the same class:
Comparison with Similar Compounds
Structural Analogues from Polycyclic Aromatic Compounds ()
The compound 1-(3,5-Dimethylphenyl)-5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione (4k) shares a pyrrolo-pyrimidine-dione core but differs in substituents:
- Core variation : Pyrrolo[2,3-d]pyrimidine-dione vs. pyrrolo[3,4-d]pyrimidine-dione in the target compound.
- Substituents: A 3,5-dimethylphenyl group and a naphthoquinone-derived moiety, which introduce redox-active properties absent in the morpholinylethyl-containing target compound.
- Potential impact: The naphthoquinone group in 4k may confer pro-oxidant or anticancer activity, whereas the morpholinylethyl group in the target compound likely enhances solubility .
Pyrrolo-Pyridazine Derivatives from Patent Literature ()
The patent describes carboxamide derivatives of pyrrolo[1,2-b]pyridazine, such as (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide . Key differences include:
- Core structure : Pyrrolo[1,2-b]pyridazine vs. pyrrolo[3,4-d]pyrimidine-dione.
- Functional groups : Trifluoromethyl and halogenated aromatic substituents, which enhance metabolic stability and target binding but reduce aqueous solubility compared to the morpholinylethyl group in the target compound.
- Biological relevance : Patent compounds are explicitly designed as kinase inhibitors (e.g., JAK/STAT pathway), whereas the target compound’s mechanism remains unverified .
Biopharmacule’s Pyrrolo[3,4-d]Pyrimidine-Dione Derivatives ()
Biopharmacule’s catalog lists 4-(2-methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (BP 14274) and related analogs. Comparisons include:
- Substituent variation :
- BP 14274 features a 2-methoxyphenyl group and 4-methylbenzyl substituent, which increase lipophilicity compared to the phenyl and morpholinylethyl groups in the target compound.
- The absence of a morpholine moiety in BP 14274 may limit its solubility in polar solvents.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-6-(2-morpholin-4-ylethyl)-4-phenylpyrrolo[3,4-d]pyrimidine-2,5-dione, and how can yield and purity be systematically improved?
- Methodological Answer : Multi-step synthesis typically involves cyclization of substituted pyrimidine precursors with morpholine derivatives. Key parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF for solubility), and purification via column chromatography or recrystallization. Yield optimization may require iterative adjustments to stoichiometry and reaction time, as seen in analogous pyrrolopyrimidine syntheses .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to verify substituent positions (e.g., morpholinylethyl and phenyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is recommended for resolving ambiguities in fused-ring systems, as demonstrated in related pyrrolo[3,4-d]pyrimidine derivatives .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases or phosphodiesterases) using fluorescence-based assays or receptor binding studies (e.g., dopamine/GPCR targets) via radioligand displacement. Prioritize cytotoxicity assays (MTT or CellTiter-Glo®) in cancer cell lines to identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for specific biological targets?
- Methodological Answer : Systematically vary substituents (e.g., morpholinylethyl chain length or phenyl substituents) and assess changes in binding affinity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Pair this with computational docking (AutoDock Vina) to correlate structural modifications with target interactions .
Q. What strategies resolve contradictions in activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., Western blotting for target engagement alongside phenotypic assays). Adjust experimental conditions (e.g., serum concentration, pH) to mimic in vivo environments. Leverage meta-analysis of analogous compounds to identify confounding variables .
Q. How can computational methods predict metabolic stability and off-target interactions?
- Methodological Answer : Use quantum mechanical/molecular mechanics (QM/MM) simulations to model cytochrome P450-mediated metabolism. Combine this with machine learning tools (e.g., SwissADME) to predict clearance rates and prioritize derivatives with favorable pharmacokinetic profiles .
Q. What experimental designs mitigate interference from the compound’s fluorescent properties in optical assays?
- Methodological Answer : Pre-screen for autofluorescence at assay wavelengths. Use quenching agents (e.g., Trypan Blue) or switch to luminescence-based readouts (e.g., NanoLuc). Alternatively, employ label-free techniques like impedance-based monitoring (xCELLigence) .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma at 37°C. Monitor degradation via LC-MS and identify degradation products. Adjust formulation (e.g., enteric coatings) based on pH-dependent stability data .
Methodological Considerations
-
Data Tables :
Parameter Optimal Range/Technique Reference Reaction Temperature 60–100°C (cyclization step) Purification Method Silica gel chromatography SAR Analysis Tool AutoDock Vina (ΔG < -8 kcal/mol) -
Contradiction Management : Address conflicting bioactivity data by standardizing assay protocols (e.g., ATP concentration in kinase assays) and validating with secondary assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
